molecular formula C16H20N4O4S2 B2389626 Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1171213-20-9

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2389626
CAS No.: 1171213-20-9
M. Wt: 396.48
InChI Key: CQIKQAKQINAWEZ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a ureido group linked to a 4-methoxyphenethyl moiety and an ethyl thioacetate side chain. The 4-methoxy substitution on the phenyl group may improve lipophilicity and metabolic stability, critical for pharmacokinetic optimization.

Properties

IUPAC Name

ethyl 2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-3-24-13(21)10-25-16-20-19-15(26-16)18-14(22)17-9-8-11-4-6-12(23-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIKQAKQINAWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)NCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Mediated Coupling

The 5-amino group is converted to an isocyanate using triphosgene , followed by reaction with 4-methoxyphenethylamine. This method, adapted from analogous syntheses, ensures high regioselectivity.

Steps :

  • Isocyanate Formation :
    • Reagents : Triphosgene, anhydrous dichloromethane (DCM)
    • Conditions : 0–5°C, dropwise addition of amine to triphosgene solution
    • Intermediate : 5-Isocyanato-1,3,4-thiadiazole-2-thioacetate
  • Urea Coupling :
    • Reactants : 4-Methoxyphenethylamine, triethylamine (Et₃N)
    • Solvent : Tetrahydrofuran (THF)
    • Yield : 60–65%

Carbodiimide-Assisted Coupling

Alternatively, the urea bond is formed using carbodiimides (e.g., EDC·HCl) with hydroxybenzotriazole (HOBt) as an activator. While less common for thiadiazoles, this method avoids handling toxic isocyanates.

Conditions :

  • Reactants : 5-Amino-thiadiazole derivative, 4-methoxyphenethyl isocyanate
  • Catalyst : EDC·HCl, HOBt
  • Solvent : Dimethylformamide (DMF)
  • Yield : 50–55%

Reaction Optimization and Challenges

Critical Parameters

  • Temperature Control : Exothermic reactions during isocyanate formation require strict temperature monitoring to prevent side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the urea product from unreacted amine or isocyanate.
  • Side Reactions : Over-alkylation of the thiol group or urea hydrolysis under acidic/basic conditions must be mitigated.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Isocyanate-Mediated High purity, scalability Requires toxic triphosgene 60–65
Carbodiimide-Assisted Avoids isocyanates Lower yields, costly reagents 50–55

Characterization and Validation

The final product is validated using spectroscopic and chromatographic techniques:

  • ¹H NMR : Signals at δ 1.25 (t, 3H, CH₂CH₃), δ 3.78 (s, 3H, OCH₃), δ 4.18 (q, 2H, CH₂CH₃), and δ 6.85–7.25 (aromatic protons).
  • IR Spectroscopy : Peaks at 1680 cm⁻¹ (urea C=O), 1240 cm⁻¹ (thioacetate C-S), and 3320 cm⁻¹ (N-H stretch).
  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Synthesis of Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent functionalization. The general synthetic pathway includes:

  • Formation of Thiadiazole Ring : The initial step involves cyclization reactions using thiosemicarbazide and carbon disulfide to form the thiadiazole core.
  • Substitution Reactions : The introduction of the ureido and ethyl groups occurs through nucleophilic substitution reactions.
  • Final Esterification : The final product is obtained through esterification with ethyl chloroacetate.

Antimicrobial Properties

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

  • In vitro Studies : Certain derivatives exhibited significant antibacterial activity against pathogens such as Xanthomonas oryzae and Fusarium graminearum .

Antifungal Activity

Research indicates that thiadiazole derivatives can inhibit ergosterol biosynthesis in fungi, making them potential candidates for antifungal treatments. This compound may exhibit similar antifungal properties by interacting with enzymes involved in fungal metabolism .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been documented in various studies. Compounds similar to this compound have shown:

  • Cell Line Studies : Significant cytotoxicity against cancer cell lines .
  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways.

Other Therapeutic Applications

The versatility of 1,3,4-thiadiazoles extends to other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities that could be beneficial in treating chronic inflammatory diseases .
  • Antihypertensive Properties : There is evidence suggesting that certain thiadiazole compounds can lower blood pressure .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against agricultural pathogens. The results indicated that some compounds exhibited higher inhibition rates than commercial bactericides .

Case Study 2: Anticancer Activity

In a series of experiments involving various cancer cell lines, a derivative structurally related to this compound showed potent antiproliferative effects. The study suggested that these compounds could serve as lead structures for developing new anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ureido group and thiadiazole ring are likely involved in binding interactions, while the methoxyphenethyl moiety may influence the compound’s overall bioactivity. Pathways involved could include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ureido vs. Benzamido Groups

  • Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44)
    Replacing the ureido group with a benzamido moiety (4-methoxybenzamido) resulted in <10% cytotoxic activity against A549, HEPG2, and MCF7 cell lines. This suggests that the ureido group in the target compound may enhance target binding specificity compared to benzamido derivatives .

Halogen-Substituted Analogs

  • Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS: 886937-20-8) The 4-fluorophenyl substituent increases electronegativity and metabolic stability.
  • Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)
    A chlorophenyl analog demonstrated moderate antimicrobial activity (yield: 89.1%, ESI-MS m/z: 514.2 [M+H]+), highlighting the role of halogens in enhancing lipophilicity and membrane penetration .

Trifluoromethyl Derivatives

  • Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
    The trifluoromethyl group significantly boosts hydrophobicity (yield: 93.4%, ESI-MS m/z: 548.2 [M+H]+), which correlates with improved antifungal efficacy in compounds targeting ergosterol synthesis .

Antifungal Activity

  • Target Compound vs. Oxadiazole-Cyclohexylamino Derivatives Derivatives combining oxadiazole, thiadiazole, and cyclohexylamino groups () showed in vitro anti-Candida activity via ergosterol inhibition. The target compound’s 4-methoxyphenethyl group may offer superior binding to fungal cytochrome P450 enzymes compared to cyclohexylamino moieties .

Cytotoxicity

  • Target Compound vs. Compound 44
    While the target compound’s cytotoxicity remains unstudied, Compound 44 (benzamido analog) exhibited negligible activity (<10%), underscoring the ureido group’s importance in balancing efficacy and safety .

Key Research Findings and Implications

Substituent-Driven Activity : The ureido group and 4-methoxyphenethyl chain in the target compound likely enhance antifungal specificity compared to benzamido or halogenated analogs.

Synthetic Challenges : Ureido group incorporation may reduce yields compared to simpler derivatives (e.g., Compound 1), necessitating optimization .

Safety Considerations : Fluorinated analogs (e.g., CAS: 886937-20-8) require stringent handling protocols, suggesting similar precautions for the target compound .

Biological Activity

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the ureido group and the methoxyphenethyl moiety enhances its potential for bioactivity. The general structure can be represented as follows:

Ethyl 2 (((4 methoxyphenethyl)ureido) 1 3 4 thiadiazol 2 ylthio)acetate\text{Ethyl 2 }\left(\text{5 }\left(\text{3 }\left(\text{4 methoxyphenethyl}\right)\text{ureido}\right)\text{ 1 3 4 thiadiazol 2 yl}\text{thio}\right)\text{acetate}

Antimicrobial Activity

The biological activity of thiadiazole derivatives has been extensively studied. Research indicates that compounds with a thiadiazole core exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : A series of 1,3,4-thiadiazole derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 25 μg/mL to 32.6 μg/mL against these pathogens .
  • Antifungal Activity : Some derivatives exhibited promising antifungal properties against strains like Aspergillus niger, with MIC values comparable to standard antifungal agents . For example, certain thiadiazole derivatives have shown EC50 values significantly lower than commercial antifungals .

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer properties. Studies have reported that compounds similar to this compound demonstrate cytotoxic effects on various cancer cell lines:

  • In vitro studies indicated that some derivatives inhibited cell proliferation in tumor cell lines such as MDA-MB-231 and HEK293T, with IC50 values ranging from 33.74 μM to 52.63 μM . These results suggest a potential for further development into therapeutic agents.

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

  • Inhibition of Enzymatic Pathways : Many thiadiazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal growth pathways.
  • Interaction with Cellular Targets : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways in cancer cells, leading to apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various thiadiazole derivatives against Xanthomonas oryzae and found that certain compounds exhibited up to 56% inhibition at concentrations of 100 μg/mL, outperforming some commercial bactericides .
  • Anticancer Evaluation : In another study focused on anticancer activity, a derivative similar to this compound demonstrated significant cytotoxicity against breast cancer cells compared to control treatments .

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